Liposidomycin A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Liposidomycin A is a natural product found in Streptomyces griseosporeus and Streptomyces with data available.

Scientific Research Applications

Antimicrobial Efficacy

Research indicates that liposidomycin A exhibits antimicrobial activity that is 30 to 500 times more effective than traditional antibiotics like tunicamycin. It has demonstrated effectiveness against various Gram-positive and Gram-negative bacteria, making it a promising candidate for further development in antibiotic therapies .

Comparative Antimicrobial Activity

| Antibiotic | Target Enzyme | Effectiveness (relative to tunicamycin) |

|---|---|---|

| This compound | MraY | 30-500 times more effective |

| Tunicamycin | MraY | Baseline |

| Mureidomycin A | MraY | Moderate effectiveness |

Case Studies and Research Findings

- Inhibition of Peptidoglycan Biosynthesis : Studies have shown that this compound effectively inhibits peptidoglycan biosynthesis in Escherichia coli, demonstrating its potential as a therapeutic agent against bacterial infections .

- Development of Derivatives : The exploration of liposidomycin-type antibiotics has led to the synthesis of several derivatives, including CPZEN-45, which is currently being developed as an antituberculosis agent. This derivative aims to overcome limitations associated with earlier compounds like caprazamycin .

- Biosynthetic Pathways : Research into the biosynthetic pathways of this compound has revealed that exogenously supplied fatty acids can enhance its production yield during fermentation processes. This finding is crucial for scaling up production for clinical applications .

Potential Therapeutic Applications

Given its potent antimicrobial properties and selective mechanism of action, this compound holds promise in several therapeutic areas:

- Antituberculosis Treatment : With ongoing developments in derivatives like CPZEN-45, this compound may play a significant role in treating tuberculosis, particularly strains resistant to current therapies.

- Multidrug-Resistant Infections : Its unique targeting mechanism makes it a candidate for addressing infections caused by multidrug-resistant bacteria, which are increasingly challenging to treat with conventional antibiotics .

Properties

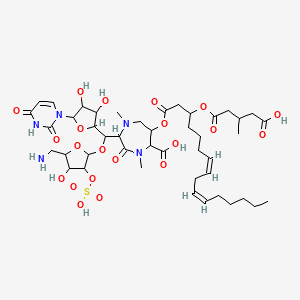

Molecular Formula |

C44H67N5O21S |

|---|---|

Molecular Weight |

1034.1 g/mol |

IUPAC Name |

2-[[5-(aminomethyl)-4-hydroxy-3-sulfooxyoxolan-2-yl]oxy-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-6-[(7Z,10Z)-3-(4-carboxy-3-methylbutanoyl)oxyhexadeca-7,10-dienoyl]oxy-1,4-dimethyl-3-oxo-1,4-diazepane-5-carboxylic acid |

InChI |

InChI=1S/C44H67N5O21S/c1-5-6-7-8-9-10-11-12-13-14-15-16-25(65-30(53)20-24(2)19-29(51)52)21-31(54)66-27-23-47(3)33(40(58)48(4)32(27)42(59)60)37(69-43-39(70-71(62,63)64)34(55)26(22-45)67-43)38-35(56)36(57)41(68-38)49-18-17-28(50)46-44(49)61/h9-10,12-13,17-18,24-27,32-39,41,43,55-57H,5-8,11,14-16,19-23,45H2,1-4H3,(H,51,52)(H,59,60)(H,46,50,61)(H,62,63,64)/b10-9-,13-12- |

InChI Key |

LJAKBFLSOINZOO-UTJQPWESSA-N |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCC(CC(=O)OC1CN(C(C(=O)N(C1C(=O)O)C)C(C2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)OC4C(C(C(O4)CN)O)OS(=O)(=O)O)C)OC(=O)CC(C)CC(=O)O |

Canonical SMILES |

CCCCCC=CCC=CCCCC(CC(=O)OC1CN(C(C(=O)N(C1C(=O)O)C)C(C2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)OC4C(C(C(O4)CN)O)OS(=O)(=O)O)C)OC(=O)CC(C)CC(=O)O |

Synonyms |

liposidomycin A liposidomycin B liposidomycin C liposidomycins |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.